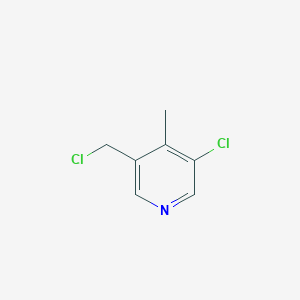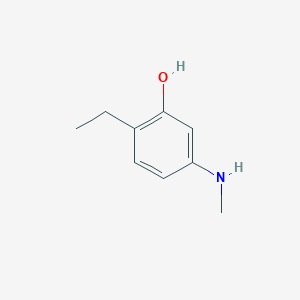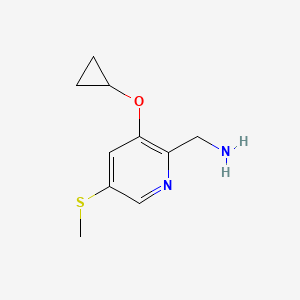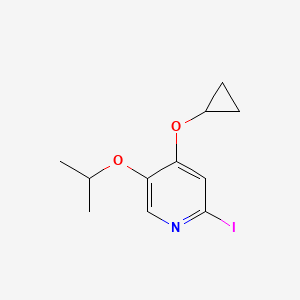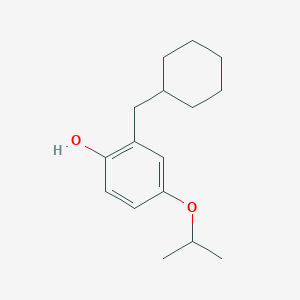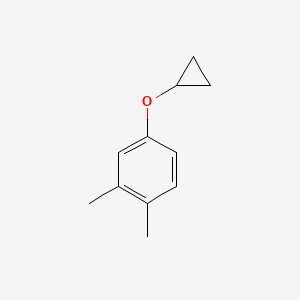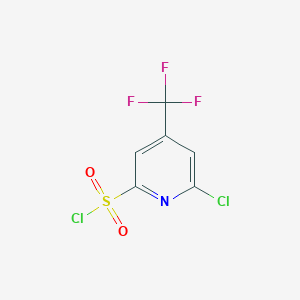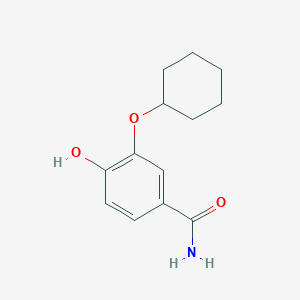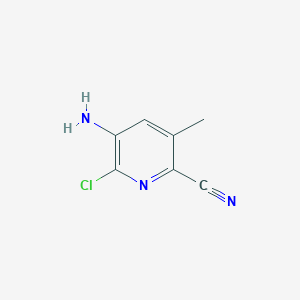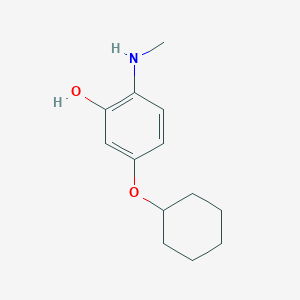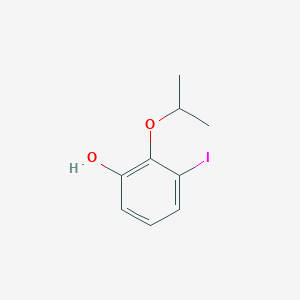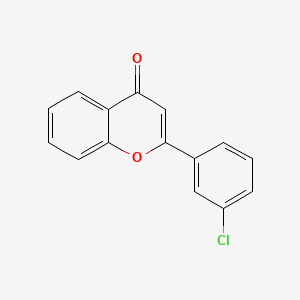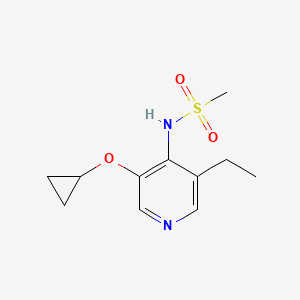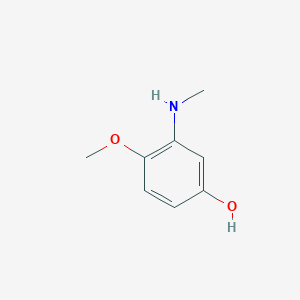
4-Methoxy-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylamino)phenol typically involves the following steps:
Nitration: The starting material, 4-methoxyphenol, undergoes nitration to form 4-methoxy-3-nitrophenol.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methylation: The amino group is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be further reduced to form amines.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with phenolic structures.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(methylamino)phenol involves its interaction with various molecular targets:
Radical Scavenging: The phenolic group can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Modulation: It can modulate cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
4-Methoxyphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-Methylaminophenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-3-nitrophenol: Contains a nitro group instead of a methylamino group, leading to different chemical properties.
Uniqueness: 4-Methoxy-3-(methylamino)phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-methoxy-3-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-7-5-6(10)3-4-8(7)11-2/h3-5,9-10H,1-2H3 |
Clave InChI |
GJTBVHCDTWQGLM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


